2-bromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol
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Overview
Description
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-ETHOXYPHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring substituted with morpholine groups, a hydrazone linkage, and a brominated phenol moiety, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-ETHOXYPHENOL typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled conditions to introduce the morpholine groups.
Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.
Bromination and Ethoxylation: The phenol moiety is brominated and ethoxylated to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-ETHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-ETHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-ETHOXYPHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
4-Benzoylmorpholine: A simpler morpholine derivative with different functional groups.
4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid: Another triazine-based compound with distinct substituents.
Properties
Molecular Formula |
C20H26BrN7O4 |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-bromo-4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C20H26BrN7O4/c1-2-32-16-12-14(11-15(21)17(16)29)13-22-26-18-23-19(27-3-7-30-8-4-27)25-20(24-18)28-5-9-31-10-6-28/h11-13,29H,2-10H2,1H3,(H,23,24,25,26)/b22-13+ |
InChI Key |
AZFXUXPLBOBHNI-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)Br)O |
Origin of Product |
United States |
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